Superior PARP Inhibition of 2-Methylquinazolin-4-ol Compared to 2-Phenylquinazolin-4-ol Analogs
In a direct head-to-head comparison of a series of quinazolin-4(3H)-ones, 2-methylquinazolin-4-ol derivatives demonstrated consistently higher potency as poly(ADP-ribose) polymerase (PARP) inhibitors compared to their 2-phenyl substituted counterparts. The study explicitly states that '2-Phenylquinazolinones were marginally less potent than the corresponding 2-methylquinazolinones' [1].
| Evidence Dimension | PARP inhibitory potency |
|---|---|
| Target Compound Data | 2-Methylquinazolin-4-ones demonstrated higher potency. |
| Comparator Or Baseline | 2-Phenylquinazolin-4-ones were 'marginally less potent'. |
| Quantified Difference | Marginally less potent (qualitative comparative statement from primary source). |
| Conditions | PARP inhibition assays in permeabilized L1210 murine leukemia cells. |
Why This Matters
This direct comparative finding establishes the 2-methyl substitution as a critical determinant for optimal PARP inhibition, guiding selection for DNA repair studies.
- [1] Griffin, R. J., et al. Resistance-modifying agents. 5. Synthesis and biological properties of quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). J Med Chem. 1998 Dec 17; 41(26):5247-56. View Source
